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Compound of Interest

Compound Name: 4-Methylcinnamic Acid

Cat. No.: B153656 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

4-Methylcinnamic acid, a compound of interest in various research and development fields.

This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, complete with detailed experimental protocols and data interpretation.

Chemical Structure and Properties
IUPAC Name: (2E)-3-(4-methylphenyl)prop-2-enoic acid

Synonyms:p-Methylcinnamic acid, trans-4-Methylcinnamic acid

CAS Number: 1866-39-3

Molecular Formula: C₁₀H₁₀O₂

Molecular Weight: 162.19 g/mol

Spectroscopic Data
The following sections present the key spectroscopic data for 4-Methylcinnamic acid in a

structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b153656?utm_src=pdf-interest
https://www.benchchem.com/product/b153656?utm_src=pdf-body
https://www.benchchem.com/product/b153656?utm_src=pdf-body
https://www.benchchem.com/product/b153656?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2.1.1. ¹H NMR (Proton NMR) Data

Solvent: DMSO-d₆

Frequency: 300 MHz

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

12.30 Singlet - 1H -COOH

7.57 Doublet 8.1 2H
Ar-H (ortho to

acrylic acid)

7.55 Doublet 16.2 1H =CH-COOH

7.22 Doublet 8.1 2H
Ar-H (meta to

acrylic acid)

6.45 Doublet 16.2 1H Ar-CH=

2.32 Singlet - 3H -CH₃

2.1.2. ¹³C NMR (Carbon NMR) Data

Solvent: DMSO-d₆

Frequency: 75 MHz
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Chemical Shift (δ) ppm Assignment

167.81 C=O

144.02 =CH-COOH

140.20 Ar-C-CH₃

131.61 Ar-C-CH=

129.58 Ar-CH (meta to acrylic acid)

128.22 Ar-CH (ortho to acrylic acid)

118.18 Ar-CH=

21.05 -CH₃

Infrared (IR) Spectroscopy
Technique: Attenuated Total Reflectance (ATR)

Wavenumber (cm⁻¹) Intensity Assignment

3100-2500 Broad, Strong
O-H stretch (Carboxylic acid,

H-bonded)

1685 Strong
C=O stretch (Carboxylic acid

dimer)

1625 Medium C=C stretch (Alkenyl)

1515 Medium C=C stretch (Aromatic)

1420 Medium C-O-H in-plane bend

1300 Medium C-O stretch

980 Strong =C-H out-of-plane bend (trans)

820 Strong
C-H out-of-plane bend (p-

disubstituted ring)
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Mass Spectrometry (MS)
Ionization Method: Electron Ionization (EI)

m/z Relative Intensity (%) Proposed Fragment

162 100 [M]⁺ (Molecular Ion)

147 60 [M - CH₃]⁺

117 85 [M - COOH]⁺

91 45 [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined

below.

NMR Spectroscopy Protocol
Sample Preparation: Approximately 10-20 mg of 4-Methylcinnamic acid is dissolved in 0.7

mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR

tube.

Instrument: A 300 MHz NMR spectrometer.

¹H NMR Acquisition:

A standard one-pulse sequence is used.

The spectral width is set to 15 ppm.

A relaxation delay of 2 seconds is applied between scans.

A total of 16 scans are acquired for a good signal-to-noise ratio.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is utilized.
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The spectral width is set to 220 ppm.

A relaxation delay of 5 seconds is used.

Approximately 1024 scans are accumulated to achieve adequate signal intensity.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

ATR-FTIR Spectroscopy Protocol
Sample Preparation: A small amount of solid 4-Methylcinnamic acid powder is placed

directly onto the diamond crystal of the ATR accessory.

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-

reflection ATR accessory.

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded

to subtract atmospheric and instrument-related absorptions.

Sample Spectrum Acquisition:

The anvil is lowered to ensure firm contact between the sample and the ATR crystal.

The spectrum is recorded in the range of 4000-400 cm⁻¹.

A total of 32 scans are co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise

ratio.

Data Processing: The sample spectrum is automatically ratioed against the background

spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

Sample Preparation (Derivatization): To increase volatility, the carboxylic acid group is often

derivatized. A common method is silylation:
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Approximately 1 mg of 4-Methylcinnamic acid is dissolved in 100 µL of a suitable solvent

(e.g., pyridine).

100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) is

added.

The mixture is heated at 60-70°C for 30 minutes to ensure complete derivatization.

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron

Ionization (EI) source.

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Injection: 1 µL of the derivatized sample is injected in split mode.

Oven Temperature Program: Initial temperature of 100°C, held for 2 minutes, then ramped

to 280°C at 15°C/min, and held for 5 minutes.

MS Conditions:

Ionization Energy: 70 eV.

Mass Range: m/z 40-500.

Scan Mode: Full scan.

Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum of the

peak corresponding to the derivatized 4-Methylcinnamic acid are analyzed. The

fragmentation pattern is interpreted to confirm the structure.

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound such as 4-Methylcinnamic acid.
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General Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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